Fermentation Optimization: Reducing Lincomycin B Content from 6.76% to 4.41% via Gene Co-Overexpression
In a controlled study using an industrial Streptomyces lincolnensis strain, the co-overexpression of the lmbW and metK genes significantly altered the fermentation product profile. The Lincomycin B content was reduced to 4.41%, a remarkable relative decrease of 34.76% compared to the original strain's Lincomycin B content of 6.76% [1]. Concurrently, the Lincomycin A titer increased by 35.83% to 1744.6 mg/L [1]. This genetic intervention directly demonstrates the separate biosynthetic control mechanisms for Lincomycin A and B.
| Evidence Dimension | Lincomycin B Content in Fermentation Broth (% of total lincomycin) |
|---|---|
| Target Compound Data | 4.41% |
| Comparator Or Baseline | Original industrial strain: 6.76% |
| Quantified Difference | Absolute reduction of 2.35 percentage points; relative reduction of 34.76% |
| Conditions | Co-overexpression of lmbW and metK genes in an industrial Streptomyces lincolnensis strain; fermentation in a bioreactor. |
Why This Matters
This quantifies the effectiveness of a specific genetic engineering strategy in minimizing Lincomycin B, a key cost and purification challenge, directly informing bioprocess development and strain selection decisions.
- [1] Pang AP, Du L, Lin CY, Qiao J, Zhao GR. Co-overexpression of lmbW and metK led to increased lincomycin A production and decreased byproduct lincomycin B content in an industrial strain of Streptomyces lincolnensis. J Appl Microbiol. 2015 Oct;119(4):1064-74. PMID: 26248490. View Source
